DBCO-PEG12-amine TFA salt

SPAAC Bioorthogonal Chemistry Kinetics

Researchers requiring homogeneous bioconjugates often face batch-to-batch variability from polydisperse PEG linkers, complicating ADC DAR consistency and PROTAC ternary complex optimization. This DBCO-PEG12-amine TFA salt (C₄₅H₆₉N₃O₁₄·C₂HF₃O₂) is a monodisperse, heterobifunctional linker that directly addresses this challenge: - Its discrete PEG₁₂ spacer (MW 876.1 Da, ~50 Å reach) ensures every conjugate has a uniform molecular architecture, critical for reproducible ADC drug-to-antibody ratios and PROTAC linker SAR studies. - The DBCO group enables rapid, copper-free SPAAC conjugation to azide-tagged biomolecules under physiological conditions, while the terminal amine supports standard amide coupling for payload or ligand attachment. - GMP-grade manufacturing available, with non-GMP grade shipped ambient within 24 hours; -20°C storage.

Molecular Formula C45H69N3O14
Molecular Weight 876.0 g/mol
Cat. No. B13724681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG12-amine TFA salt
Molecular FormulaC45H69N3O14
Molecular Weight876.0 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C45H69N3O14/c46-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-47-44(49)11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49)
InChIKeySLYZCZRDLYGVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG12-amine TFA Salt: A Monodisperse PEG12-Linked DBCO Building Block for Bioorthogonal Conjugation


DBCO-PEG12-amine TFA salt (C₄₅H₆₉N₃O₁₄·C₂HF₃O₂) is a heterobifunctional linker that combines a strained dibenzocyclooctyne (DBCO) moiety with a discrete, twelve-unit polyethylene glycol (PEG₁₂) chain and a terminal primary amine . The DBCO group enables rapid, copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized molecules, while the amine offers a versatile handle for amide bond formation with carboxyls or activated esters . As a discrete PEG linker, its defined length (approximately 50 Å) ensures the generation of homogeneous conjugates, a critical attribute for reproducible bioconjugation and drug development workflows .

Why Generic DBCO-PEGn-Amine Linker Substitution Fails in DBCO-PEG12-amine TFA Salt Procurement


While DBCO-PEGn-amine linkers share a common core, the PEG chain length (n) is a critical determinant of conjugate performance and cannot be arbitrarily substituted. Shorter linkers (e.g., DBCO-PEG4-amine) exhibit reduced aqueous solubility and a decreased reach between conjugated entities, which can limit steric accessibility and conjugation efficiency in complex biological environments . Conversely, longer linkers (e.g., DBCO-PEG24-amine) may introduce unwanted flexibility or immunogenicity. The discrete PEG12 length (≈ 50 Å) of DBCO-PEG12-amine TFA salt strikes a specific balance, offering enhanced water solubility and a defined spatial reach that is often optimized in established PROTAC and ADC synthesis protocols . Substitution with a polydisperse or different-length analog would alter these key performance parameters, potentially compromising the reproducibility and efficacy of the final bioconjugate.

Quantitative Differentiation Evidence for DBCO-PEG12-amine TFA Salt vs. Analogous DBCO-PEGn-Amine Linkers


SPAAC Kinetics: PEG Linker Presence Boosts Reaction Rate by 31%

The inclusion of a PEG linker significantly accelerates the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. In a controlled study using DBCO-modified antibodies, the presence of a PEG linker (specifically PEG5) enhanced the reaction rate constant (0.18–0.37 M⁻¹s⁻¹) by an average of 31 ± 16% compared to a non-PEGylated DBCO control [1]. This class-level inference demonstrates that PEGylation, a feature of DBCO-PEG12-amine TFA salt, directly improves conjugation kinetics.

SPAAC Bioorthogonal Chemistry Kinetics

Solubility Enhancement: DBCO-PEG12-amine TFA Salt Demonstrates >2.5x Higher DMSO Solubility vs. DBCO-PEG4-amine

Increasing the PEG chain length from 4 to 12 units dramatically improves solubility in common organic solvents. Vendor-specified solubility data indicates that DBCO-PEG4-amine (MW ≈ 523.6) is described as a 'slightly soluble' oil or solid [1], while DBCO-PEG9-amine (MW ≈ 743.9) and DBCO-PEG12-amine TFA salt are readily soluble at ≥100 mg/mL in DMSO [REFS-3, REFS-1]. A closely related analog, m-PEG12-DBCO (MW ≈ 847.0), achieves an even higher solubility of 250 mg/mL in DMSO , further confirming the trend that longer PEG chains confer superior solubility.

Solubility Bioconjugation Formulation

Extended Spatial Reach: PEG12 Provides a 50 Å Spacer Arm for Optimal Steric Accessibility

The discrete PEG12 spacer in DBCO-PEG12-amine TFA salt has a defined length of approximately 50 Å . This compares to significantly shorter reach for PEG4 (~14 Å) and PEG8 (~28 Å) linkers. This extended spacer arm is critical for minimizing steric hindrance between large biomolecules like antibodies and their payloads, thereby improving conjugation efficiency and maintaining biological activity.

Bioconjugation ADC Linker PROTAC

Defined Conjugate Homogeneity: Discrete PEG12 Yields Precise MW (876.1) vs. Polydisperse PEG Alternatives

Unlike polydisperse PEG linkers which produce a distribution of conjugate species with variable molecular weights, DBCO-PEG12-amine TFA salt has a discrete, monodisperse PEG12 chain. This results in a precise molecular weight of 876.1 Da for the free amine (C₄₅H₆₉N₃O₁₄) and ensures that the resulting conjugates are homogeneous and well-defined . This is a critical requirement for GMP manufacturing and regulatory approval of complex biologics like ADCs, where polydisperse conjugates are difficult to characterize and control.

ADC GMP Manufacturing Analytical Characterization

Optimal Application Scenarios for DBCO-PEG12-amine TFA Salt Driven by Differentiated Performance


Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratio (DAR)

The discrete, non-cleavable PEG12 spacer of DBCO-PEG12-amine TFA salt is ideally suited for constructing ADCs with a precise drug-to-antibody ratio (DAR). The monodisperse PEG12 chain ensures that each linker adds a consistent molecular weight (876.1 Da) and spatial reach (≈50 Å) to the antibody, resulting in a homogeneous final product [REFS-1, REFS-2]. This homogeneity is essential for meeting the rigorous analytical and regulatory requirements for ADC development and manufacturing, a feat not achievable with polydisperse PEG alternatives. JenKem Technology offers this linker specifically in GMP grade for such applications .

Development of PROTACs Requiring Optimized Ternary Complex Formation

In PROTAC design, the length and flexibility of the linker between the E3 ligase ligand and the target protein ligand are critical for inducing productive ternary complex formation and subsequent degradation. The PEG12 spacer in DBCO-PEG12-amine TFA salt provides a balanced, extended reach (≈50 Å) that can effectively bridge the two binding pockets without being so long as to introduce entropic penalties or unwanted immunogenicity . This precise length is frequently cited as optimal in PROTAC linker libraries and is directly compatible with DBCO/azide-based assembly strategies .

Bioorthogonal Labeling of Cell-Surface Proteins for High-Resolution Imaging

For live-cell imaging, rapid and efficient conjugation under physiological conditions is paramount. The faster SPAAC kinetics associated with PEG linkers (31% rate enhancement vs. non-PEG DBCO) translates to more complete and faster labeling of azide-tagged cell surface receptors [1]. This reduces required reagent concentrations and incubation times, minimizing potential perturbation to the living system and enabling higher resolution temporal studies.

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